Cas no 2418669-19-7 (Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate)

Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate is a specialized organic compound featuring a cyclobutyl-substituted aziridine moiety linked to a phenyl group via an ether bridge, with an ester-functionalized tertiary carbon center. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The cyclobutyl and aziridine groups contribute to steric and electronic modulation, enhancing selectivity in target interactions. The ester functionality offers further derivatization potential. Its rigid yet flexible framework is advantageous for designing bioactive molecules with tailored properties. Suitable for controlled reactions, this compound is handled under inert conditions due to the aziridine's sensitivity. High purity grades ensure consistency in research and industrial applications.
Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate structure
2418669-19-7 structure
Product Name:Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate
CAS No:2418669-19-7
MF:C19H27NO3
MW:317.422585725784
CID:5359492
Update Time:2025-06-08

Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate
    • ethyl 2-{4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl}-2-methylpropanoate
    • Z4244367641
    • Inchi: 1S/C19H27NO3/c1-4-22-18(21)19(2,3)14-8-10-17(11-9-14)23-13-16-12-20(16)15-6-5-7-15/h8-11,15-16H,4-7,12-13H2,1-3H3
    • InChI Key: SBDHCQIGWSESAG-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)C(C(=O)OCC)(C)C)CC1CN1C1CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 411
  • XLogP3: 3.8
  • Topological Polar Surface Area: 38.5

Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7558124-1.0g
2418669-19-7 95%
1.0g
$0.0 2024-05-23

Additional information on Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate

Recent Advances in the Study of Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate (CAS: 2418669-19-7)

The compound Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate (CAS: 2418669-19-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, pharmacological properties, and possible mechanisms of action.

Recent studies have focused on the synthesis and optimization of Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate, with particular emphasis on improving its yield and purity. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the compound's structure and ensure its consistency across different batches. These efforts are critical for scaling up production and facilitating further preclinical and clinical studies.

Pharmacological evaluations of Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate have revealed promising activity in various biological assays. Preliminary data suggest that the compound exhibits potent inhibitory effects on specific enzymatic targets involved in inflammatory pathways. This has led to hypotheses about its potential use in treating inflammatory diseases, although further in vivo studies are required to validate these findings.

In addition to its anti-inflammatory properties, researchers have explored the compound's interactions with cellular receptors and signaling pathways. Molecular docking studies have provided insights into the binding affinity and selectivity of Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate, highlighting its potential as a lead compound for drug development. These computational analyses are complemented by experimental data, which together offer a comprehensive understanding of the compound's mode of action.

Despite these advancements, challenges remain in the development of Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic optimization and rigorous testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the translation of research findings into clinical applications.

In conclusion, Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate represents a promising candidate for further investigation in the field of medicinal chemistry. Its unique structural attributes and biological activity make it a valuable subject of study, with potential implications for the treatment of various diseases. Continued research and development efforts will be crucial in unlocking its full therapeutic potential.

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